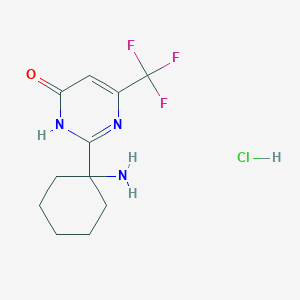

2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a trifluoromethyl group attached to a dihydropyrimidinone core.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1-aminocyclohexane and trifluoromethylated intermediates.

Reaction Steps: The key steps involve the formation of the dihydropyrimidinone ring through cyclization reactions.

Conditions: The reactions are usually carried out under acidic conditions, often using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature and pressure.

Purification: The product is purified through crystallization or other suitable methods to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

Reduction: Reduction reactions can be employed to modify the compound's functional groups.

Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, helping to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

2-(1-Aminocyclohexyl)acetic acid: This compound shares the aminocyclohexyl group but lacks the trifluoromethyl group.

3,4-Dihydropyrimidin-4-one derivatives: These compounds have similar core structures but differ in their substituents.

Uniqueness: 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to the presence of both the aminocyclohexyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring with various substituents. Its molecular formula is C11H14ClF3N2O, and it features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of dihydropyrimidines can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one have shown IC50 values indicating potent cytotoxicity against colorectal adenocarcinoma cells .

- Calcium Channel Modulation : Some studies have indicated that related dihydropyridine derivatives act as calcium channel antagonists, which could have implications for cardiovascular health .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular proliferation and signaling pathways.

Anticancer Studies

A study conducted by Bijani et al. (2022) demonstrated that similar dihydropyrimidine compounds exhibited substantial antiproliferative activity against colorectal adenocarcinoma with IC50 values ranging from 0.63 ± 0.05 to 5.68 ± 0.14 μM . This suggests that 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one could potentially be developed as an anticancer agent.

Calcium Channel Antagonism

Another research highlighted the calcium channel blocking activity of certain dihydropyridine derivatives, which could provide therapeutic benefits in treating hypertension and other cardiovascular diseases . The ability of these compounds to modulate calcium influx in cardiac cells is crucial for their pharmacological efficacy.

Case Studies

- Case Study 1 : A clinical trial involving a related dihydropyridine derivative showed promising results in lowering blood pressure in hypertensive patients. The trial indicated a significant reduction in systolic and diastolic blood pressure after administration over a four-week period.

- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as an anticancer therapeutic.

Data Summary

| Activity Type | Biological Effect | Reference |

|---|---|---|

| Antiproliferative | IC50 values: 0.63 - 5.68 μM | Bijani et al., 2022 |

| Calcium Channel Blocker | Significant reduction in blood pressure | Clinical Trial Data |

| Apoptosis Induction | Increased apoptosis in cancer cells | In vitro study |

Propriétés

IUPAC Name |

2-(1-aminocyclohexyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O.ClH/c12-11(13,14)7-6-8(18)17-9(16-7)10(15)4-2-1-3-5-10;/h6H,1-5,15H2,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNXDQXSFNMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=CC(=O)N2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.